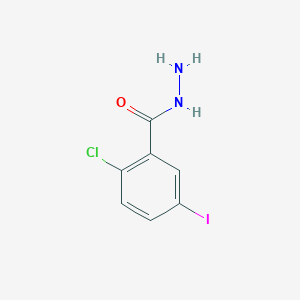

2-Chloro-5-iodobenzohydrazide

Description

Significance of Benzohydrazide (B10538) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The benzohydrazide scaffold is a privileged structure in medicinal chemistry and a versatile intermediate in organic synthesis. Benzohydrazides and their derivatives, particularly hydrazones formed by reacting them with aldehydes or ketones, exhibit a wide spectrum of biological activities. biointerfaceresearch.com These include antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant properties. biointerfaceresearch.comnih.govresearchgate.net The N-acylhydrazone moiety (–CO–NH–N=CH–) is a key feature in many bioactive compounds and is even present in established medicines. nih.gov

The versatility of the benzohydrazide core allows for the introduction of diverse substituents on the phenyl ring, enabling chemists to fine-tune the molecule's properties for specific applications. researchgate.net This structural flexibility makes benzohydrazides valuable starting materials or "lead compounds" for developing new pharmaceutical agents and functional materials. biointerfaceresearch.com In organic synthesis, the hydrazide functional group can participate in a variety of chemical reactions, making it a useful building block for constructing more complex molecules. ontosight.ai

Research Context of Halogenated Benzohydrazides in Contemporary Drug Discovery

The introduction of halogen atoms into drug candidates is a well-established strategy in modern medicinal chemistry. nih.gov Halogens can significantly alter a molecule's physical and chemical properties, such as lipophilicity, which affects its ability to cross biological membranes. This can lead to improved pharmacokinetic profiles and enhanced biological activity.

In the context of benzohydrazides, halogenation has been shown to be crucial for activity against various therapeutic targets. For instance, studies on halogenated benzylidene-benzohydrazide hybrids have identified them as potential multi-kinase inhibitors, which are valuable in cancer therapy. nih.gov The presence and position of halogen substituents on the aromatic rings can have a substantial impact on the inhibitory activity of these compounds. frontiersin.org Research has shown that substitutions with halogens like chlorine and iodine can be critical for the biological activity of acylhydrazones against certain bacterial strains. mdpi.com The unique properties of halogen bonding are also increasingly being exploited in rational drug design to enhance the binding affinity of ligands to their protein targets. researchgate.net

Overview of Current Research on 2-Chloro-5-iodobenzohydrazide

Direct and extensive research focused exclusively on this compound is limited in publicly available literature. However, its identity as a distinct chemical entity is established. It is available from chemical suppliers for research purposes, indicating its use as a building block or intermediate in organic synthesis. guidechem.combldpharm.com

The synthesis of this compound would likely proceed through the reaction of a corresponding benzoic acid derivative, specifically 2-chloro-5-iodobenzoic acid, with hydrazine (B178648) hydrate (B1144303). nih.govmdpi.com The synthesis of 2-chloro-5-iodobenzoic acid itself is well-documented, starting from 2-chlorobenzoic acid. chemicalbook.com The resulting this compound can then be used to synthesize more complex derivatives, such as hydrazones, by reacting it with various aldehydes and ketones. mdpi.com Given the known biological activities of related halogenated benzohydrazides, it is positioned as a candidate for screening in various pharmacological assays. nih.govresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1021990-78-2 guidechem.com |

| Molecular Formula | C7H6ClIN2O guidechem.com |

| Molecular Weight | 296.492 g/mol guidechem.com |

| IUPAC Name | This compound |

Scope and Objectives for Advanced Research on this compound

The unique substitution pattern of this compound, featuring two different halogens at specific positions, provides a clear rationale for future investigation. Advanced research on this compound would logically pursue several key objectives:

Synthesis and Characterization: Development and optimization of a robust synthesis protocol for this compound and a series of its derivatives, such as N'-substituted hydrazones. researchgate.netmdpi.com This would involve thorough structural confirmation using modern spectroscopic techniques. researchgate.net

Biological Screening: Systematic evaluation of the synthesized compounds for a range of biological activities. Based on the broader family of halogenated benzohydrazides, promising areas for investigation include:

Anticancer Activity: Screening against various cancer cell lines and investigating potential mechanisms, such as kinase inhibition. nih.gov

Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi, including drug-resistant strains. researchgate.netfrontiersin.org

Structure-Activity Relationship (SAR) Studies: Elucidating how the chloro and iodo substituents, along with modifications to the hydrazide moiety, influence biological activity. This would provide valuable insights for designing more potent and selective agents.

Application in Materials Science: Exploring its potential as an intermediate for creating new functional materials, leveraging the electronic properties conferred by the halogen atoms.

By pursuing these objectives, the scientific community can fully elucidate the chemical and therapeutic potential of this compound, potentially leading to the development of novel pharmaceutical agents or materials.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-iodobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIN2O/c8-6-2-1-4(9)3-5(6)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQYKCUIQDGFGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Optimization Strategies for 2 Chloro 5 Iodobenzohydrazide

Established Synthetic Pathways to 2-Chloro-5-iodobenzohydrazide

The primary route to this compound involves the synthesis of 2-chloro-5-iodobenzoic acid followed by its reaction with hydrazine (B178648) hydrate (B1144303).

Precursor Synthesis: Methodologies for 2-Chloro-5-iodobenzoic Acid

Several synthetic strategies exist for the preparation of 2-chloro-5-iodobenzoic acid, starting from different precursors and employing various reaction sequences.

An alternative strategy utilizes o-chlorobenzoic acid as the starting material. patsnap.comgoogle.com This method proceeds through a sequence of nitration, reduction, and diazotization-iodination reactions. patsnap.comgoogle.com The o-chlorobenzoic acid is first nitrated to yield 2-chloro-5-nitrobenzoic acid. patsnap.com The nitro group is then reduced to an amino group, forming 2-chloro-5-aminobenzoic acid. patsnap.com Finally, a diazotization reaction followed by iodination converts the amino group to an iodine atom, producing 2-chloro-5-iodobenzoic acid. patsnap.com This pathway is noted for shortening the reaction steps and increasing the yield, making it suitable for industrial production. patsnap.comgoogle.com

Direct iodination of 2-chlorobenzoic acid presents another synthetic route. ontosight.ai This method uses an iodinating agent, such as iodine monochloride (ICl), to introduce an iodine atom at the 5-position of the benzene (B151609) ring through electrophilic substitution. ontosight.ai The purity of the resulting 2-chloro-5-iodobenzoic acid can be high, though byproducts such as 2-chloro-3-iodobenzoic acid and 2-chloro-3,5-diiodobenzoic acid may also be formed. chemicalbook.com

Hydrazide Formation: Condensation with Hydrazine Hydrate

Once 2-chloro-5-iodobenzoic acid is obtained, it is converted to this compound. This is typically achieved through a condensation reaction with hydrazine hydrate. mdpi.comsemanticscholar.orgresearchgate.net The carboxylic acid is often first converted to a more reactive acyl chloride by treatment with a reagent like thionyl chloride or oxalyl chloride. This intermediate, 2-chloro-5-iodobenzoyl chloride, readily reacts with hydrazine hydrate to form the final hydrazide product. Alternatively, the ester form, such as methyl 2-chloro-5-iodobenzoate, can be directly reacted with hydrazine hydrate in a solvent like ethanol (B145695) to yield the hydrazide. mdpi.comnih.gov

Optimization of Synthetic Processes for Enhanced Yield and Reaction Efficiency

Significant efforts have been made to optimize the synthesis of 2-chloro-5-iodobenzoic acid to improve yields and process efficiency. For instance, a method starting from methyl 2-aminobenzoate (B8764639) has been optimized to achieve a total product yield of 64-70% with a purity of 95-98%. google.com In another process starting from methyl anthranilate, the yield of 2-chloro-5-iodobenzoic acid is reported to be as high as 80%. google.compatsnap.com

For the pathway beginning with o-chlorobenzoic acid, specific reaction conditions have been detailed to maximize yields at each step. patsnap.com For example, the nitration of o-chlorobenzoic acid can achieve a yield of 95.8% with a purity of 98.5%. patsnap.com The subsequent reduction of 2-chloro-5-nitrobenzoic acid using iron powder and ammonium (B1175870) chloride can proceed with a 95.1% yield and 99.1% purity. patsnap.com

The table below summarizes the reported yields for different synthetic steps in the production of 2-chloro-5-iodobenzoic acid.

| Starting Material | Reaction Step | Product | Yield (%) | Purity (%) | Reference |

| o-Chlorobenzoic acid | Nitration | 2-Chloro-5-nitrobenzoic acid | 95.8 | 98.5 | patsnap.com |

| 2-Chloro-5-nitrobenzoic acid | Reduction | 2-Chloro-5-aminobenzoic acid | 95.1 | 99.1 | patsnap.com |

| Methyl 2-aminobenzoate | Overall Process | 2-Chloro-5-iodobenzoic acid | 64-70 | 95-98 | google.com |

| Methyl anthranilate | Overall Process | 2-Chloro-5-iodobenzoic acid | 80 | Not Specified | google.compatsnap.com |

The formation of the hydrazide from the corresponding ester and hydrazine hydrate has also been shown to be efficient, with yields for similar iodobenzoic acid hydrazides reported in the range of 67-72%. mdpi.comnih.gov

Application of Green Chemistry Principles in this compound Synthesis

The synthesis of specialized chemical compounds like this compound is increasingly scrutinized through the lens of green chemistry. This approach prioritizes the reduction or elimination of hazardous substances, the use of renewable resources, and the design of energy-efficient processes. For the synthesis of this compound, which typically involves the reaction of a 2-chloro-5-iodobenzoic acid derivative with hydrazine hydrate, green chemistry principles are applied primarily through the exploration of safer solvents and the development of solvent-free reaction conditions.

Exploration of Environmentally Benign Solvents and Conditions

Traditional methods for synthesizing benzohydrazides often employ polar aprotic solvents such as dimethylformamide (DMF) or chlorinated solvents like dichloromethane (B109758) (DCM). nih.gov While effective, these solvents are associated with significant environmental and health concerns. Consequently, research has focused on identifying and optimizing greener alternatives that are less toxic, derived from renewable feedstocks, and have a lower environmental impact.

The synthesis of hydrazides, including those structurally similar to this compound, has been successfully adapted to more environmentally friendly solvents. Water is a highly desirable green solvent due to its non-toxicity, non-flammability, and abundance. chemmethod.com Studies on the synthesis of 4-hydroxybenzoic acid hydrazide derivatives have demonstrated that using water as a solvent, particularly in conjunction with microwave irradiation, can lead to high yields and significantly reduced reaction times compared to conventional heating in organic solvents. chemmethod.com

Ethanol is another preferred green solvent, often used in the synthesis of iodobenzoic acid hydrazides from their corresponding esters and hydrazine hydrate. mdpi.com It is less toxic than many traditional solvents and can be produced from biomass. The use of aqueous ethanol solutions can further improve the green profile of the synthesis. Research into solid-phase synthesis of peptide hydrazides has highlighted the use of "preferred" and "usable" organic solvents, with a push to avoid CMR (Carcinogenic, Mutagenic, or toxic for Reproduction) substances like DMF and DCM. nih.goviris-biotech.de In some optimized protocols, the final product can be cleaved from a resin support using a solution of aqueous HCl in acetone, another solvent considered more benign than chlorinated options. nih.goviris-biotech.de

The shift towards these greener solvents in the synthesis of analogous compounds provides a strong basis for developing a more sustainable pathway to this compound. This would typically involve reacting methyl 2-chloro-5-iodobenzoate with hydrazine hydrate in a solvent like ethanol or a water-ethanol mixture, potentially with microwave assistance to accelerate the reaction. chemmethod.commdpi.com

Table 1: Comparison of Solvents for Hydrazide Synthesis

| Solvent | Classification | Advantages | Disadvantages | Applicability to this compound Synthesis |

|---|---|---|---|---|

| Dimethylformamide (DMF) | Traditional | High solvency for reactants | Toxic (reprotoxic), high boiling point, difficult to remove | Effective but environmentally unfavorable |

| Dichloromethane (DCM) | Traditional | Effective, low boiling point | Suspected carcinogen, environmentally persistent | Effective but poses health and environmental risks |

| Water | Green | Non-toxic, non-flammable, abundant, cheap | Poor solubility for some organic reactants, high energy cost for removal | Highly favorable, especially with microwave heating to overcome solubility and reaction rate issues chemmethod.com |

| Ethanol | Green | Low toxicity, renewable source, good solvent properties | Flammable | Proven effective for similar iodinated hydrazides, offering a good balance of performance and safety mdpi.com |

| Acetone | Green | Low toxicity, effective solvent, easily removed | Flammable, can undergo self-condensation | A viable greener alternative, particularly in work-up and purification steps iris-biotech.de |

Investigation of Mechanochemical Methods for Solvent-Free Synthesis

A significant advancement in green chemistry is the use of mechanochemistry, which involves inducing reactions in the solid state through mechanical force such as grinding, milling, or shearing. nih.gov This approach can eliminate the need for bulk solvents, thereby reducing waste, minimizing potential hazards, and simplifying product purification.

Mechanochemical synthesis has been successfully applied to produce a wide range of hydrazides and their derivatives, known as hydrazones. nih.govresearchgate.net Neat grinding, where solid reactants are ground together in a mortar and pestle or a ball mill without any added liquid, has proven to be a highly efficient method for preparing acid hydrazides directly from carboxylic acids and hydrazine hydrate. researchgate.net For example, various substituted benzoic acids have been converted to their corresponding benzohydrazides in minutes with this technique, resulting in solid products that can be easily purified by crystallization from a minimal amount of a green solvent like ethanol. researchgate.net

Liquid-assisted grinding (LAG) is a related technique where a very small amount of a liquid is added to the solid reactants. This liquid acts as a catalyst or facilitates molecular mobility, often accelerating the reaction rate compared to neat grinding. mdpi.com Research on the synthesis of iodobenzoic acid hydrazones demonstrated the potential of both neat and liquid-assisted grinding as viable solvent-free alternatives to solution-based methods. mdpi.com Furthermore, continuous solvent-free synthesis of hydrazones has been achieved using twin-screw extrusion, a scalable mechanochemical process. acs.org

For the synthesis of this compound, a mechanochemical approach would involve grinding solid 2-chloro-5-iodobenzoic acid with hydrazine hydrate. This solvent-free method is expected to be rapid and highly efficient, avoiding the use of hazardous solvents and simplifying the work-up procedure, thus aligning perfectly with the core principles of green and sustainable chemistry. researchgate.net

Table 2: Mechanochemical Synthesis Methods for Hydrazides

| Method | Description | Key Findings & Advantages | Potential for this compound |

|---|---|---|---|

| Neat Grinding (NG) | Solvent-free grinding of solid reactants in a mortar/pestle or ball mill. researchgate.net | - Eliminates bulk solvents.

| Highly promising for direct reaction of 2-chloro-5-iodobenzoic acid and hydrazine hydrate. |

| Liquid-Assisted Grinding (LAG) | Grinding with a sub-stoichiometric amount of a liquid additive. mdpi.com | - Can accelerate reaction rates compared to NG.

| A potential optimization strategy if neat grinding proves slow or incomplete. |

| Twin-Screw Extrusion | A continuous process involving mixing and heating reactants in an extruder. acs.org | - Enables scalable, continuous manufacturing.

| Suitable for industrial-scale, continuous production of this compound. |

Derivatization Strategies and Heterocyclic Compound Synthesis from 2 Chloro 5 Iodobenzohydrazide

Formation of Hydrazone Derivatives via Condensation Reactions

Hydrazones are a significant class of compounds characterized by the –CO–NH–N=CH– functional group. nih.gov The synthesis of hydrazone derivatives from 2-Chloro-5-iodobenzohydrazide is typically achieved through a straightforward condensation reaction with various aldehydes or ketones. nih.govmdpi.com This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.

The reaction is generally carried out by refluxing equimolar amounts of this compound and the respective carbonyl compound in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration step. mdpi.comresearchgate.net The resulting hydrazone derivatives often precipitate from the reaction mixture upon cooling and can be purified by recrystallization. nih.govmdpi.com The yields of these condensation reactions can vary depending on the specific aldehyde or ketone used. nih.gov The formation of the hydrazone is confirmed by spectroscopic methods, where the appearance of a characteristic azomethine proton (-N=CH-) signal in ¹H NMR spectra is a key indicator.

| Reactant A | Reactant B (Aldehyde/Ketone) | Reaction Conditions | Product Type |

|---|---|---|---|

| This compound | Substituted Aromatic Aldehyde | Ethanol, catalytic glacial acetic acid, reflux | N'-[(Aryl)methylidene]-2-chloro-5-iodobenzohydrazide |

| This compound | Heterocyclic Aldehyde | Ethanol, reflux | N'-[(Heteroaryl)methylidene]-2-chloro-5-iodobenzohydrazide |

| This compound | Aliphatic Ketone | Methanol, reflux | N'-[Alkylidene]-2-chloro-5-iodobenzohydrazide |

Cyclization Reactions Leading to Novel Heterocyclic Systems

The hydrazide and hydrazone derivatives of this compound are valuable intermediates for the synthesis of a wide array of heterocyclic compounds. Through various cyclization reactions, the linear hydrazide or hydrazone chain can be transformed into stable ring structures, such as 1,3,4-oxadiazoles, thiazolidinones, and imidazo[1,2-b]pyridazines.

1,3,4-Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms. A common and effective method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration or oxidative cyclization of N-acylhydrazone intermediates. jchemrev.comniscpr.res.in

One pathway begins with the condensation of this compound with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). jchemrev.comniscpr.res.in The reaction proceeds by refluxing the mixture, which induces cyclization to form the 1,3,4-oxadiazole (B1194373) ring. Another versatile method is the oxidative cyclization of N'-arylidene benzohydrazides (hydrazones) using reagents such as chloramine-T or iron(III) chloride. jchemrev.comorganic-chemistry.org For instance, refluxing the hydrazone derived from this compound in the presence of chloramine-T can yield the corresponding 1,3,4-oxadiazole derivative. niscpr.res.in

| Starting Material | Reagent | Reaction Condition | Product |

|---|---|---|---|

| This compound and Aromatic Acid | Phosphorus oxychloride (POCl₃) | Reflux | 2-(2-Chloro-5-iodophenyl)-5-aryl-1,3,4-oxadiazole |

| N'-Arylidene-2-chloro-5-iodobenzohydrazide | Chloramine-T | Reflux | 2-(2-Chloro-5-iodophenyl)-5-aryl-1,3,4-oxadiazole |

| This compound and Carbon Disulfide | Potassium hydroxide, Ethanol | Reflux, then acidification | 5-(2-Chloro-5-iodophenyl)-1,3,4-oxadiazole-2(3H)-thione |

Thiazolidinones, specifically 4-thiazolidinones, are saturated five-membered heterocyclic rings containing a sulfur atom, a nitrogen atom, and a carbonyl group. The synthesis of these derivatives typically proceeds via the cyclocondensation of a hydrazone (Schiff base) with a sulfur-containing reagent, most commonly thioglycolic acid (mercaptoacetic acid). nih.govhilarispublisher.com

In this multi-step synthesis, this compound is first condensed with an appropriate aldehyde to form the corresponding N'-arylidene-2-chloro-5-iodobenzohydrazide. This intermediate is then reacted with thioglycolic acid in a solvent like dry benzene (B151609) or DMF, often with a catalytic amount of anhydrous zinc chloride (ZnCl₂), and heated under reflux. hilarispublisher.com The reaction involves the nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon, followed by an intramolecular cyclization and dehydration to yield the 4-thiazolidinone (B1220212) ring.

| Intermediate | Reagent | Catalyst/Solvent | Product Type |

|---|---|---|---|

| N'-Arylidene-2-chloro-5-iodobenzohydrazide | Thioglycolic Acid | Anhydrous ZnCl₂, DMF | 2-Aryl-3-(2-chloro-5-iodobenzamido)thiazolidin-4-one |

| N'-Alkylidene-2-chloro-5-iodobenzohydrazide | Thioglycolic Acid | Acetic Acid, reflux | 2-Alkyl-3-(2-chloro-5-iodobenzamido)thiazolidin-4-one |

Imidazo[1,2-b]pyridazine (B131497) is a fused bicyclic heterocyclic system. Incorporating a benzohydrazide (B10538) moiety onto this scaffold can be achieved by reacting a suitable imidazo[1,2-b]pyridazine intermediate with a hydrazide. tsijournals.com A synthetic strategy involves first preparing an imidazo[1,2-b]pyridazine core that contains a reactive site, such as a ketone or an ester group.

For example, a compound like methyl 2-(imidazo[1,2-b]pyridazin-2-yl)benzoate can be synthesized and then reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide, 2-(imidazo[1,2-b]pyridazin-2-yl)benzohydrazide. tsijournals.com Alternatively, an imidazo[1,2-b]pyridazine containing a keto-vinyl linker can be reacted directly with this compound. The reaction typically involves heating the two components in a solvent like ethanol, leading to the formation of a hydrazone linkage between the benzohydrazide and the imidazo[1,2-b]pyridazine core. tsijournals.com This approach effectively combines the two distinct chemical entities into a single, more complex molecule.

The reactivity of this compound and its derivatives allows for the synthesis of other important heterocyclic systems.

Pyrazoles: Five-membered pyrazole (B372694) rings can be synthesized by reacting the hydrazide with 1,3-dicarbonyl compounds. The Knorr pyrazole synthesis, for instance, involves the condensation and subsequent cyclization of a hydrazide with a β-ketoester, which would yield a pyrazolone (B3327878) derivative bearing the 2-chloro-5-iodobenzoyl substituent.

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can be initiated by reacting this compound with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. jchemrev.com This intermediate can then undergo cyclization under basic conditions (e.g., sodium hydroxide) to yield a 1,2,4-triazole-3-thiol.

Pyridazinones: Six-membered heterocyclic rings like pyridazinones can be formed by reacting the hydrazide with γ-ketoacids. The reaction proceeds via initial hydrazone formation followed by intramolecular cyclization and dehydration to form the stable six-membered ring.

These synthetic routes highlight the utility of this compound as a foundational block for accessing a broad spectrum of heterocyclic compounds through well-established chemical transformations. researchgate.netnih.gov

Structural Characterization and Spectroscopic Analysis of 2 Chloro 5 Iodobenzohydrazide and Its Derivatives

Spectroscopic Elucidation Techniques

Spectroscopic methods provide detailed information regarding the functional groups, connectivity, and electronic environment of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the hydrazide protons (-CONHNH₂) and the aromatic protons. The N-H protons of the hydrazide group typically appear as broad singlets in the downfield region, often between δ 8.0 and δ 12.0 ppm, with their exact position influenced by solvent and concentration. The aromatic region would display signals corresponding to the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in unique chemical environments and would likely appear as a set of multiplets or distinct doublets and doublet of doublets. Based on the electronic effects of the chloro (electron-withdrawing) and iodo (electron-withdrawing) substituents, the aromatic protons are expected to resonate in the range of δ 7.0–8.0 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide a signal for each unique carbon atom. The carbonyl carbon (C=O) of the hydrazide group is the most deshielded, typically appearing in the δ 160–170 ppm region. The aromatic carbons would resonate in the δ 110-150 ppm range. The carbon atom bonded to the iodine (C-I) would be shifted upfield due to the "heavy atom effect," while the carbon bonded to chlorine (C-Cl) would be downfield relative to an unsubstituted benzene ring. The remaining aromatic carbons' shifts are influenced by the combined electronic effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Chloro-5-iodobenzohydrazide

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| C=O | - | ~165 |

| NH | ~9.5-11.5 (broad s) | - |

| NH₂ | ~4.5-5.5 (broad s) | - |

| Aromatic CH | ~7.5-8.0 | ~128-140 |

| Aromatic C-Cl | - | ~132 |

| Aromatic C-I | - | ~95 |

Note: Values are estimations based on typical chemical shifts for benzohydrazide (B10538) derivatives and substituent effects.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydrazide moiety and the substituted aromatic ring. Key vibrational frequencies include the N-H stretching of the -NH and -NH₂ groups, typically appearing as multiple bands in the 3200–3400 cm⁻¹ region. The carbonyl (C=O) stretching vibration, a strong and sharp peak, is expected around 1640–1680 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1450–1600 cm⁻¹ range, while the C-H bending vibrations of the substituted ring would appear in the 800–900 cm⁻¹ region. The C-Cl and C-I stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amine (NH₂) | Symmetric & Asymmetric Stretch | 3350 - 3250 |

| Amide (N-H) | Stretch | 3200 - 3100 |

| Carbonyl (C=O) | Stretch | 1680 - 1640 |

| Aromatic Ring (C=C) | Stretch | 1600 - 1450 |

| Amide II (N-H bend) | Bend | 1550 - 1510 |

| Aryl-Iodide (C-I) | Stretch | ~600 - 500 |

Note: Frequencies are based on general values for substituted benzohydrazides.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₆ClIN₂O), the calculated molecular weight is approximately 296.4 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Due to the presence of chlorine, a characteristic isotopic pattern ([M+2]⁺) would be observed with an intensity ratio of approximately 3:1 relative to the molecular ion peak.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula. Electrospray ionization (ESI-MS) would likely show the protonated molecule [M+H]⁺. The fragmentation pattern would be expected to involve the cleavage of the hydrazide group. A prominent fragment would correspond to the 2-chloro-5-iodobenzoyl cation [C₇H₃ClIO]⁺, resulting from the loss of the NNH₂ radical. Further fragmentation of this benzoyl cation could involve the loss of carbon monoxide (CO).

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Formula | Predicted m/z |

|---|---|---|

| Molecular Ion [M]⁺ | [C₇H₆ClIN₂O]⁺ | 296/298 |

| Protonated Molecule [M+H]⁺ | [C₇H₇ClIN₂O]⁺ | 297/299 |

| 2-chloro-5-iodobenzoyl cation | [C₇H₃ClIO]⁺ | 265/267 |

Note: m/z values reflect the most abundant isotopes (³⁵Cl).

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol is expected to exhibit absorption bands characteristic of a substituted benzene chromophore. These absorptions are typically due to π → π* transitions of the aromatic system and n → π* transitions associated with the carbonyl group. The presence of the halogen substituents and the hydrazide group can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. Typically, benzohydrazide derivatives show strong absorption bands in the range of 200–350 nm.

X-ray Diffraction Studies for Solid-State Structure Determination

While the specific crystal structure of this compound has not been reported, its solid-state characteristics can be inferred from studies on analogous compounds.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, providing accurate data on bond lengths, bond angles, and intermolecular interactions.

Analysis of various substituted benzohydrazide crystal structures reveals common structural motifs. The molecule typically adopts a largely planar conformation, although there can be some torsion around the C(O)-N bond. The solid-state structure is often stabilized by an extensive network of intermolecular hydrogen bonds. The -NH and -NH₂ protons of the hydrazide group act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms act as acceptors. These interactions lead to the formation of complex one-, two-, or three-dimensional supramolecular architectures, such as dimers, chains, or sheets. For this compound, it is expected that the N-H···O hydrogen bonds would be a dominant feature in its crystal packing. The chlorine and iodine atoms may also participate in weaker halogen bonding interactions, further influencing the solid-state assembly.

Table 4: Typical Bond Lengths and Angles from Crystal Structures of Benzohydrazide Derivatives

| Bond/Angle | Typical Value |

|---|---|

| C=O Bond Length | 1.22 - 1.25 Å |

| C(O)-N Bond Length | 1.32 - 1.35 Å |

| N-N Bond Length | 1.40 - 1.43 Å |

| C-N-N Bond Angle | 118° - 122° |

Note: Data represents a range of values observed in published crystal structures of related benzohydrazide compounds.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of solid materials. It provides a unique fingerprint of a crystalline solid, which is invaluable for identifying the specific crystalline form or polymorph of a compound. The diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is characteristic of the crystal lattice of the material.

For a crystalline compound like this compound, PXRD analysis would be instrumental in:

Phase Identification: The obtained PXRD pattern would be a unique identifier for the crystalline phase of this compound. By comparing the experimental pattern with a reference database or a theoretically calculated pattern from single-crystal X-ray data, the identity of the compound can be confirmed.

Polymorph Screening: Many organic molecules, including benzohydrazide derivatives, can exist in multiple crystalline forms known as polymorphs. Each polymorph has a distinct PXRD pattern. Therefore, PXRD is a critical tool in identifying and differentiating between potential polymorphs of this compound, which can have different physical properties.

Crystallinity Assessment: The technique can distinguish between crystalline and amorphous forms of a substance. A crystalline material will produce a pattern with sharp, well-defined peaks, whereas an amorphous material will result in a broad halo with no distinct peaks.

Purity Analysis: PXRD can detect the presence of crystalline impurities. If a sample of this compound contains other crystalline substances, their characteristic diffraction peaks will be superimposed on the main pattern, allowing for the identification and quantification of the impurity phase.

While a specific PXRD diffractogram for this compound is not publicly available, the following table illustrates a hypothetical representation of PXRD data that would be expected for a crystalline organic compound.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.4 | 85 |

| 12.2 | 7.2 | 60 |

| 17.0 | 5.2 | 100 |

| 20.5 | 4.3 | 75 |

| 24.8 | 3.6 | 90 |

| 28.3 | 3.1 | 50 |

This is a hypothetical data table for illustrative purposes only.

Advanced Analytical Techniques for Purity and Compositional Analysis

Beyond structural characterization by PXRD, a suite of advanced analytical techniques is essential to determine the purity and confirm the elemental and molecular composition of this compound and its derivatives. These methods provide orthogonal information to ensure the identity and quality of the synthesized compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of organic compounds. For this compound, a reversed-phase HPLC method would likely be developed. This would involve:

Method Development: Selection of an appropriate stationary phase (e.g., C18 column), a mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol), and a suitable detector (e.g., UV-Vis detector set at a wavelength where the analyte absorbs strongly).

Purity Determination: A pure sample of this compound would elute as a single, sharp peak at a specific retention time. The presence of impurities would be indicated by the appearance of additional peaks in the chromatogram. The area under each peak is proportional to the concentration of the corresponding component, allowing for the quantification of purity.

Spectroscopic Techniques for Compositional Analysis:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O (amide I), and N-H bending (amide II) vibrations of the hydrazide moiety, as well as peaks corresponding to the aromatic C-H and C-C bonds, and the C-Cl and C-I bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure. The ¹H NMR spectrum would provide information on the number and chemical environment of the protons in the molecule, while the ¹³C NMR spectrum would do the same for the carbon atoms. These spectra would confirm the connectivity of the atoms in this compound.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight, which can be used to confirm the elemental composition.

The following table summarizes the expected outcomes from these analytical techniques for this compound.

| Technique | Information Obtained | Expected Results for this compound |

| HPLC | Purity and presence of impurities | A major peak corresponding to the compound with a purity value (e.g., >99%). |

| FTIR | Functional groups present | Characteristic peaks for N-H, C=O, aromatic C-H, C-Cl, and C-I bonds. |

| ¹H NMR | Proton environment and connectivity | Signals corresponding to the aromatic protons and the -NH and -NH₂ protons. |

| ¹³C NMR | Carbon framework | Signals for the aromatic carbons and the carbonyl carbon. |

| Mass Spectrometry | Molecular weight and elemental composition | A molecular ion peak corresponding to the exact mass of C₇H₆ClIN₂O. |

Coordination Chemistry and Ligand Applications of 2 Chloro 5 Iodobenzohydrazide

2-Chloro-5-iodobenzohydrazide as a Versatile Ligand for Metal Complexation

Benzohydrazide (B10538) and its derivatives are well-established as versatile ligands in coordination chemistry due to the presence of multiple donor atoms, primarily the carbonyl oxygen and the terminal amino nitrogen of the hydrazide moiety. It is anticipated that this compound would act as a bidentate or tridentate ligand. The coordination mode would likely depend on the reaction conditions and the nature of the metal ion involved.

The presence of the chloro and iodo substituents on the benzene (B151609) ring is expected to influence the electronic properties of the ligand through inductive and resonance effects. These electronegative groups can modulate the electron density on the donor atoms, thereby affecting the stability and properties of the resulting metal complexes. The steric hindrance from the bulky iodine atom might also play a role in the geometry of the coordination sphere.

Synthesis and Characterization of Metal Complexes of this compound Derivatives

The synthesis of metal complexes with this compound would likely follow established procedures for other benzohydrazide ligands. A typical synthetic route would involve the reaction of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) with the ligand in a suitable solvent, often with gentle heating to facilitate the reaction.

Characterization of any resulting complexes would employ a range of spectroscopic and analytical techniques to determine their structure and properties. These would include:

Elemental Analysis: To determine the empirical formula and the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=O and N-H groups upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and provide insights into its geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.

Mass Spectrometry: To confirm the molecular weight of the complexes.

Molar Conductivity Measurements: To determine the electrolytic nature of the complexes.

Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes.

Spectroscopic and Structural Elucidation of Coordination Complexes

The structural elucidation of metal complexes of this compound would heavily rely on spectroscopic data. In IR spectroscopy, a significant shift of the ν(C=O) band to a lower frequency and a shift in the ν(N-H) band upon complexation would suggest the coordination of the carbonyl oxygen and the amino nitrogen to the metal center.

Table 1: Anticipated Spectroscopic Data for a Hypothetical Metal Complex of this compound

| Technique | Expected Observation | Interpretation |

| IR Spectroscopy | Shift of ν(C=O) to lower wavenumber | Coordination of the carbonyl oxygen |

| Shift of ν(N-H) | Coordination of the amino nitrogen | |

| UV-Visible Spectroscopy | d-d transitions | Information on the coordination geometry |

| Charge transfer bands | Ligand-to-metal or metal-to-ligand charge transfer | |

| ¹H NMR Spectroscopy | Shift in proton signals | Confirmation of ligand coordination |

Theoretical Studies on Coordination Geometries and Electronic Structures of Complexes (e.g., DFT Calculations)

In the absence of experimental data, theoretical methods such as Density Functional Theory (DFT) calculations would be invaluable for predicting the properties of this compound metal complexes. DFT calculations can be employed to:

Optimize the geometries of the ligand and its potential metal complexes.

Predict vibrational frequencies to aid in the interpretation of experimental IR spectra.

Calculate electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding the reactivity and electronic transitions of the complexes.

Simulate electronic absorption spectra to compare with experimental UV-Visible data.

These computational studies would provide significant insights into the preferred coordination modes, the nature of the metal-ligand bonding, and the influence of the chloro and iodo substituents on the electronic structure of the complexes.

In Vitro Biological Activity and Pharmacological Research of 2 Chloro 5 Iodobenzohydrazide and Its Derivatives

In Vitro Antimicrobial Activity

The antimicrobial potential of novel chemical entities is a cornerstone of infectious disease research. Typically, this involves assessing the compound's ability to inhibit the growth of or kill a wide range of pathogenic microorganisms.

Evaluation Against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of benzohydrazides, often in the form of Schiff bases or hydrazones, have been evaluated for their activity against various bacterial strains. For instance, studies on related structures often include testing against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The activity of such compounds is influenced by the nature of the substituents on the aromatic ring and the functional groups introduced through derivatization. Halogen atoms, such as chlorine and iodine present in the parent 2-Chloro-5-iodobenzohydrazide, are known to sometimes enhance antimicrobial activity due to their electronic and lipophilic properties. However, without specific studies, the actual effect on bacterial strains remains speculative.

Table 1: Hypothetical In Vitro Antibacterial Activity of this compound Derivatives This table is for illustrative purposes only and is not based on experimental data.

| Compound/Derivative | Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) |

|---|---|---|

| Derivative A (e.g., Schiff base) | Not Available | Not Available |

| Derivative B (e.g., Hydrazone) | Not Available | Not Available |

Evaluation Against Fungal Strains

The antifungal activity of benzohydrazide (B10538) derivatives is also a field of interest. Research on analogous compounds often includes screening against fungal pathogens such as Candida albicans and Aspergillus niger. The structural features that confer antibacterial activity can sometimes translate to antifungal effects, although this is not always the case. The presence of the hydrazone moiety in derivatives is often cited as a key pharmacophore for potential antifungal action.

Table 2: Hypothetical In Vitro Antifungal Activity of this compound Derivatives This table is for illustrative purposes only and is not based on experimental data.

| Compound/Derivative | Candida albicans (MIC µg/mL) | Aspergillus niger (MIC µg/mL) |

|---|---|---|

| Derivative C (e.g., Triazole) | Not Available | Not Available |

| Derivative D (e.g., Oxadiazole) | Not Available | Not Available |

Assessment of Activity Against Multi-Drug Resistant (MDR) Microbial Isolates (e.g., MRSA)

A critical aspect of modern antimicrobial research is the evaluation of new compounds against multi-drug resistant (MDR) strains, such as Methicillin-resistant Staphylococcus aureus (MRSA). The unique structural combination of this compound could potentially give rise to derivatives with novel mechanisms of action that could circumvent existing resistance pathways. However, this remains a hypothesis pending experimental validation.

Determination of Minimal Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is a fundamental quantitative measure of a compound's antimicrobial potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Standardized broth microdilution or agar (B569324) dilution methods are typically employed to determine MIC values. For any derivative of this compound, determining its MIC against a panel of relevant microorganisms would be a crucial first step in assessing its potential as an antimicrobial agent. To date, no such data has been published.

In Vitro Antitubercular Activity

Tuberculosis remains a major global health threat, and the search for new antitubercular drugs is a priority. Hydrazide-containing compounds, most notably isoniazid, are mainstays of tuberculosis treatment, making benzohydrazide derivatives an attractive area for research.

Screening Against Mycobacterium tuberculosis H37Rv Strain

The standard laboratory strain used for the initial screening of potential antitubercular agents is Mycobacterium tuberculosis H37Rv. The activity of novel compounds is typically assessed using methods like the Microplate Alamar Blue Assay (MABA) or the BACTEC radiometric method to determine the MIC. The structural similarity of this compound to other antitubercular hydrazides suggests that its derivatives could potentially exhibit activity against M. tuberculosis. The presence of halogen substituents might influence the lipophilicity of the compounds, which can be a critical factor for penetration into the mycobacterial cell wall. However, without experimental data, this remains speculative.

Table 3: Hypothetical In Vitro Antitubercular Activity of this compound Derivatives This table is for illustrative purposes only and is not based on experimental data.

| Compound/Derivative | Mycobacterium tuberculosis H37Rv (MIC µg/mL) |

|---|---|

| Derivative E (e.g., Schiff base) | Not Available |

| Derivative F (e.g., Hydrazone) | Not Available |

| Isoniazid (Control) | Not Available |

Microplate Alamar Blue Assay (MABA) Techniques

The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method for determining the susceptibility of Mycobacterium tuberculosis to various compounds. nih.govresearchgate.netresearchgate.net This technique is valued in tuberculosis drug discovery for its relative speed, low cost, and high sensitivity. nih.govnih.gov The assay utilizes the Alamar Blue (resazurin) reagent, a cell viability indicator. In the presence of metabolically active mycobacterial cells, the blue, non-fluorescent resazurin (B115843) is reduced to the pink, fluorescent resorufin. This color change can be visually assessed or quantified using a spectrophotometer or fluorometer.

The MABA procedure allows for the quantitative determination of a compound's Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of the bacteria. researchgate.net The assay is typically performed in a 96-well microplate format, which facilitates the screening of multiple compounds or derivatives simultaneously. nih.govresearchgate.net Results for replicating Mycobacterium tuberculosis can generally be obtained within one week. nih.gov The sensitivity of the assay has been demonstrated to be effective for monitoring the activity of microorganisms that are otherwise difficult to cultivate. nih.gov

Comparative Analysis with First-Line Antitubercular Agents

In the development of new antitubercular drugs, the performance of novel compounds like this compound and its derivatives is benchmarked against established first-line therapeutic agents. The most common comparators are Isoniazid and Rifampin (also known as Rifampicin). nih.govnih.gov These standard drugs serve as a reference for evaluating the potency and potential of new chemical entities.

Studies often compare the Minimum Inhibitory Concentration (MIC) values of the investigational compounds against those of Isoniazid and Rifampin. A 3-month course of Isoniazid plus Rifampin has been shown to have better adherence and a lower rate of treatment discontinuation than a 6-month course of Isoniazid alone. researchgate.net Furthermore, a 4-month regimen of Rifampin was found to be non-inferior to a 9-month regimen of Isoniazid for preventing active tuberculosis, while also demonstrating a higher rate of treatment completion and better safety. nih.gov However, some combination therapies, such as a 2-month course of Rifampin and Pyrazinamide, have been associated with an increased risk of hepatotoxicity compared to a 6-month regimen of Isoniazid. researchgate.net Such comparative analyses are crucial for positioning new derivatives in the therapeutic landscape and identifying candidates with superior or more favorable profiles.

In Vitro Anticancer Activity (Cytotoxicity)

Derivatives structurally related to this compound, such as hydrazide-hydrazones and other benzamide (B126) structures, have been evaluated for their cytotoxic potential across a wide spectrum of human cancer cell lines. This broad-based screening is a critical first step in identifying the anticancer scope of a chemical scaffold.

Commonly used cell lines for these investigations include:

Breast Cancer: MCF-7 and MDA-MB-231 nih.govnih.govresearchgate.netscinito.ai

Melanoma: G-361 and IGR39 nih.govnih.gov

Leukemia: Various leukemia cell lines are used to study apoptosis induction. dntb.gov.uaukrbiochemjournal.org

Colon Cancer: DLD1 and HT-29 researchgate.netresearchgate.net

Liver Cancer: HEPG2, HA22T, and WRL68 researchgate.netresearchgate.net

Other lines: Lung (A549, NCI-H460), Prostate (PC3), and CNS cancer (SF-268) are also employed in cytotoxicity studies. researchgate.netscinito.ai

This diverse panel allows researchers to determine if a compound has broad-spectrum activity or exhibits selectivity towards a particular cancer type. For instance, certain benzenesulfonamide-bearing imidazole (B134444) derivatives have shown greater cytotoxic effects against the MDA-MB-231 breast cancer cell line compared to the IGR39 melanoma cell line. nih.gov

To quantify the cytotoxic effects of this compound derivatives, researchers employ various cell viability and proliferation assays. These assays are typically colorimetric and provide a measure of the number of living cells following treatment with the test compound. nih.gov

Two of the most common methods are:

MTT Assay: This assay measures the metabolic activity of living cells. scirp.org The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial enzymes in viable cells to form a purple formazan (B1609692) product. nih.gov The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance. The MTT assay is widely used to determine the IC50 value (the concentration of a drug that inhibits cell growth by 50%) of novel compounds against various cancer cell lines, including breast, melanoma, and leukemia. nih.govnih.gov

SRB Assay: The Sulforhodamine B (SRB) assay is a protein-staining method. scirp.org SRB binds to basic amino acids of cellular proteins, and the amount of bound dye can be extracted and measured colorimetrically. This provides an estimate of the total protein mass, which is directly related to the number of cells. Like the MTT assay, it is used to screen for the antiproliferative activity of new chemical agents. scirp.org

These assays are fundamental tools for generating dose-response curves and calculating the IC50 values that indicate a compound's potency.

Table 1: Example IC50 Values for a Hypothetical Derivative Against Various Cancer Cell Lines This table is illustrative and represents the type of data generated from MTT or SRB assays.

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast | 10.05 |

| MDA-MB-231 | Breast (Triple-Negative) | 20.5 |

| IGR39 | Melanoma | 27.8 |

| HT-29 | Colon | 15.2 |

| HEPG2 | Liver | 25.0 |

Understanding the mechanism by which a compound kills cancer cells is crucial for its development as a therapeutic agent. For many anticancer compounds, the primary mechanism is the induction of apoptosis, or programmed cell death. nih.govmdpi.com Research into derivatives with similar structures to this compound has focused on identifying key apoptotic markers.

Key areas of investigation include:

Caspase Activation: Apoptosis is executed by a family of proteases called caspases. The activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) is a hallmark of apoptosis. ukrbiochemjournal.org Western blot analysis is often used to detect the cleavage of caspases, which indicates their activation. ukrbiochemjournal.org

PARP Cleavage: Poly-(ADP-ribose)polymerase (PARP) is a protein involved in DNA repair. During apoptosis, it is cleaved by activated caspases. The detection of cleaved PARP is a reliable indicator of apoptotic cell death. nih.govnih.gov

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bim) and anti-apoptotic (e.g., Bcl-2) proteins regulates the intrinsic pathway of apoptosis. ukrbiochemjournal.orgmdpi.com Studies have shown that effective anticancer compounds can increase the expression of pro-apoptotic proteins and decrease the levels of anti-apoptotic proteins, thereby promoting cell death. ukrbiochemjournal.orgnih.gov

DNA Fragmentation: A later stage of apoptosis involves the fragmentation of nuclear DNA. This can be detected using methods like the DNA comet assay or diphenylamine (B1679370) DNA fragmentation assay. ukrbiochemjournal.org

These mechanistic studies help to confirm that the cytotoxic activity observed in viability assays is due to the specific induction of a programmed cell death pathway. nih.gov

Enzyme Inhibition Studies

The biological activity of this compound and its derivatives is also explored through their ability to inhibit specific enzymes. Enzyme inhibition is a common mechanism of action for many drugs. Structurally related compounds have been evaluated against a variety of enzymatic targets.

Examples of enzyme inhibition studies include:

α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate metabolism, and their inhibition is a target for managing diabetes. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were tested for their inhibitory activity against α-glucosidase and α-amylase, with some compounds showing more potent inhibition than the standard drug acarbose. nih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX): COX-1, COX-2, and 5-LOX are key enzymes in the inflammatory pathway. researchgate.netmdpi.com The development of dual inhibitors for these enzymes is a strategy for creating anti-inflammatory drugs. Various derivatives, including N-hydroxyureas and hydroxamic acids, have been synthesized and evaluated for their ability to inhibit these enzymes. researchgate.netmdpi.com

Other Enzymes: Depending on the specific structural features of the derivatives, they may be screened against other enzymes like urease or cholinesterases (Acetylcholinesterase, Butyrylcholinesterase), which are targets for different diseases. nih.gov

These studies help to elucidate the molecular targets of the compounds and can reveal therapeutic potential beyond anticancer or antimicrobial activities.

Table 2: Example Enzyme Inhibition Data for a Hypothetical Derivative This table is illustrative and represents the type of data generated from enzyme inhibition assays.

| Enzyme Target | Derivative | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| α-Glucosidase | Compound X | 10.75 | Acarbose | 39.48 |

| α-Amylase | Compound X | 0.90 | Acarbose | 5.60 |

| COX-2 | Compound Y | 5.5 | Celecoxib | 0.04 |

| 5-LOX | Compound Y | 12.3 | Zileuton | 0.5 |

Evaluation of Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Derivatives of benzohydrazide have been identified as notable inhibitors of cholinesterases, enzymes critical in the regulation of the neurotransmitter acetylcholine. Research has focused on their potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the symptomatic treatment of neurodegenerative conditions such as Alzheimer's disease.

In vitro studies, commonly employing Ellman's spectrophotometric method, have demonstrated that many 2-benzoylhydrazine-1-carboxamides and hydrazide-hydrazones exhibit dual inhibition of both AChE and BChE. mdpi.commdpi.comnih.gov The inhibitory potency is typically expressed as IC50 values, which represent the concentration of the compound required to reduce the enzyme's activity by 50%.

For a series of 2-(substituted benzoyl)hydrazine-1-carboxamides, IC50 values were found to be in the range of 44–100 µM for AChE and starting from 22 µM for BChE. mdpi.com Generally, these carboxamides showed a stronger inhibition of AChE. mdpi.com In another study involving hydrazones derived from 4-(trifluoromethyl)benzohydrazide, the IC50 values ranged from 46.8–137.7 µM for AChE and 19.1–881.1 µM for BChE. mdpi.com Similarly, a series of iodinated hydrazide-hydrazones, synthesized from 4-substituted benzohydrazides, displayed moderate dual inhibition with IC50 values of 15.1–140.5 µM for AChE and 35.5–170.5 µM for BChE. nih.gov

Notably, the inhibitory activity of many of these derivatives is comparable to or even better than that of rivastigmine, a clinically used cholinesterase inhibitor. mdpi.comnih.gov Structure-activity relationship (SAR) analyses have indicated that the nature and position of substituents on the benzohydrazide scaffold significantly influence the inhibitory activity. For instance, in one series, N-tridecyl derivatives of 4-nitro-, 4-bromo-, and 4-chlorobenzohydrazide were among the most active inhibitors of BChE. mdpi.com

| Compound Class | AChE IC50 (µM) | BChE IC50 (µM) | Reference |

|---|---|---|---|

| 2-Benzoylhydrazine-1-carboxamides | 44 - 100 | ≥ 22 | mdpi.com |

| 4-(Trifluoromethyl)benzohydrazide Hydrazones | 46.8 - 137.7 | 19.1 - 881.1 | mdpi.com |

| Iodinated Hydrazide-hydrazones | 15.1 - 140.5 | 35.5 - 170.5 | nih.gov |

Studies on Carbonic Anhydrase Enzyme Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, including pH regulation and CO2 transport. nih.gov The inhibition of specific human CA (hCA) isoforms, such as hCA I, II, IX, and XII, is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. eurekaselect.comnih.gov

Benzohydrazide derivatives have emerged as a class of compounds with significant inhibitory effects on carbonic anhydrases. nih.goveurekaselect.com In vitro studies have shown that these derivatives can inhibit cytosolic isoforms hCA I and hCA II. In one study, a series of 10 different benzohydrazide derivatives were synthesized and tested against hCA-I and hCA-II isolated from human erythrocytes. nih.gov All the tested compounds inhibited both isoforms. nih.gov

The most potent compound in this series, 2-amino-3-nitro benzohydrazide, exhibited IC50 values of 0.030 µM and 0.047 µM against hCA-I and hCA-II, respectively. nih.gov Another study investigating different benzohydrazide derivatives reported Ki (inhibition constant) values as low as 0.22 µM for hCA-I and 0.33 µM for hCA-II. researchgate.net These findings indicate that the benzohydrazide scaffold is a promising framework for developing potent inhibitors of carbonic anhydrase. The mechanism often involves the interaction of the inhibitor with the zinc ion present in the active site of the enzyme. nih.gov

| Compound | hCA I (IC50/Ki) | hCA II (IC50/Ki) | Reference |

|---|---|---|---|

| 2-Amino-3-nitro benzohydrazide | 0.030 µM (IC50) | 0.047 µM (IC50) | nih.gov |

| Benzohydrazide Derivative P4 | 0.22 µM (Ki) | 0.33 µM (Ki) | researchgate.net |

Exploration of Other Relevant Enzyme Targets

The pharmacological investigation of this compound and its derivatives extends beyond cholinesterases and carbonic anhydrases to other significant enzyme and receptor targets.

Retinoic Acid Receptors (RARs): Retinoid receptors are crucial in controlling gene programs for various biological processes. nih.gov While research has explored the modulation of RAR subtypes by various synthetic ligands, specific studies detailing the interaction of this compound derivatives with RARs are not extensively documented in the available literature.

Glutamate (B1630785) Receptors: Glutamate receptors are the main excitatory neurotransmitters in the central nervous system. jpp.krakow.pl Certain benzothiadiazide and benzimidazole (B57391) derivatives have been shown to act as modulators of AMPA and kainate receptor subtypes. jpp.krakow.plnih.govnih.gov However, direct evidence linking this compound or its close structural analogs to significant activity at glutamate receptors is limited.

Bacterial RNA Polymerase (RNAP): Bacterial RNAP is a validated and attractive target for the development of new antibacterial agents because its structure is distinct from eukaryotic RNAPs. nih.govnih.gov While numerous natural and synthetic inhibitors of RNAP have been identified, the specific evaluation of this compound derivatives against this enzyme is not a primary focus in the current body of research.

Thymidylate Kinase: Thymidylate synthase (a related enzyme in nucleotide synthesis) has been a target for anticancer drugs. rsc.org Benzimidazole derivatives bearing oxadiazole moieties have been investigated as potential inhibitors of thymidylate synthase. rsc.org Benzohydrazide derivatives have also been explored as potential inhibitors of other kinases, such as Epidermal Growth Factor Receptor (EGFR) kinase. nih.govnih.gov However, specific data on the inhibition of thymidylate kinase by this compound derivatives is not prominently featured in scientific reports.

Elucidation of Enzyme Inhibition Mechanisms

Understanding the mechanism by which a compound inhibits an enzyme is fundamental to drug design and development. Enzyme inhibition can be broadly categorized as reversible or irreversible, with reversible inhibition further classified as competitive, non-competitive, or mixed-type.

For the inhibition of cholinesterases by benzohydrazide derivatives, molecular docking and kinetic studies suggest a reversible mechanism. nih.gov These compounds are proposed to interact with the enzyme's active site via non-covalent bonds. nih.gov Docking studies of 2-benzoylhydrazine-1-carboxamides have shown that these inhibitors occupy the active cavity of both AChE and BChE, placing them near the catalytic triad, which is consistent with a reversible mode of action. mdpi.com Kinetic analysis of one of the most potent hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide revealed a mixed-type inhibition for AChE. mdpi.com

In the context of carbonic anhydrase, inhibitors often act competitively with the substrate. researchgate.net Kinetic studies of uracil (B121893) derivatives, for example, showed them to be competitive inhibitors of hCA I and II. researchgate.net While specific kinetic analyses for this compound derivatives are not detailed, molecular docking studies indicate that benzohydrazides bind to the active site, suggesting a mechanism that is likely competitive or mixed. nih.goveurekaselect.com

| Enzyme | Inhibitor Class | Inhibition Mechanism | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Benzohydrazide Hydrazones | Reversible, Mixed-type | mdpi.comnih.gov |

| Butyrylcholinesterase (BChE) | Benzohydrazide Hydrazones | Reversible | nih.gov |

| Carbonic Anhydrase (hCA I & II) | Benzohydrazide Derivatives | Competitive (inferred from active site binding) | nih.goveurekaselect.comresearchgate.net |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| Rivastigmine |

| 4-(Trifluoromethyl)benzohydrazide |

| 4-Nitrobenzohydrazide |

| 4-Bromobenzohydrazide |

| 4-Chlorobenzohydrazide |

| 2-Amino-3-nitro benzohydrazide |

Structure Activity Relationship Sar and Rational Drug Design

Elucidation of Key Structural Features Contributing to Biological Potency

The biological activity of 2-chloro-5-iodobenzohydrazide is not arbitrary but is dictated by specific components of its molecular architecture. The core structure consists of a benzohydrazide (B10538) group attached to a benzene (B151609) ring substituted with both a chlorine and an iodine atom.

Key structural components responsible for its bioactivity include:

The Hydrazide Moiety (-CO-NH-): The acylhydrazone group, often represented as –CO–NH–N=CH– in its derivative forms, is fundamental to the biological properties of this class of compounds. nih.gov This functional group is crucial for forming interactions with biological targets.

Halogen Substituents: The presence and nature of halogens on the phenyl ring are significant. The iodine atom, in particular, has been linked to the antimicrobial properties of these compounds. The chlorine atom at the 2-position and the iodine atom at the 5-position create a specific electronic and steric profile on the aromatic ring that influences binding to target molecules. cymitquimica.com

The Benzoyl Ring: The aromatic ring itself serves as a critical scaffold, and its substituents play a vital role in modulating biological activity.

Impact of Substituent Modifications on Activity Profiles

Altering the substituents on the this compound scaffold has profound effects on its biological activity, a principle that medicinal chemists exploit to fine-tune potency and selectivity.

Studies on related acylhydrazone derivatives have revealed several key trends:

Position of Halogens: The location of the iodine atom on the phenyl ring is crucial. Research on a series of iodobenzoic acid acylhydrazones showed that substituting the iodine atom at the 3-position of the benzoic acid phenyl ring was most favorable for antibacterial activity against Staphylococcus species. nih.gov

Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of substituents has a significant impact. In a series of related 2-chloro-4-nitrobenzamide derivatives, the presence of both an electron-donating group (like -CH₃) and an electron-withdrawing group (like -NO₂) on an adjacent phenyl ring was found to strongly favor inhibitory activity against α-glucosidase and α-amylase enzymes. nih.gov Similarly, other studies have noted that electron-withdrawing groups can enhance the inhibitory effects of benzohydrazide derivatives.

Hydrazone Part Modifications: For acylhydrazone derivatives of iodobenzoic acid, modifications to the aldehyde-derived portion of the molecule are critical. For instance, the presence of 5-chloro-2-hydroxy-3-iodo or 3,5-dibromo-2-hydroxy substituents on the phenyl ring of the hydrazone part led to favorable antibacterial activity. nih.gov

The following table summarizes the observed effects of various substituent modifications on the biological activity of benzohydrazide derivatives.

| Modification | Scaffold/Derivative Class | Observed Effect on Activity | Reference(s) |

| Iodine position | Iodobenzoic acid acylhydrazones | Substitution at the 3-position was most favorable for antibacterial activity against Staphylococcus spp. | nih.gov |

| Electron-withdrawing groups | Benzohydrazide derivatives | Enhanced inhibitory effects. | |

| Electron-donating & -withdrawing groups | 2-chloro-4-nitrobenzamide derivatives | Combination of -CH₃ and -NO₂ groups favored α-glucosidase and α-amylase inhibition. | nih.gov |

| Hydrazone moiety substituents | Iodobenzoic acid acylhydrazones | 5-chloro-2-hydroxy-3-iodo or 3,5-dibromo-2-hydroxy groups on the hydrazone's phenyl ring were favorable for antibacterial action. | nih.gov |

| Thiophene (B33073) ring | Hydrazone derivatives | The presence of a sulfur-containing thiophene ring enhanced biological activities. | researchgate.net |

Computational Approaches in SAR Analysis

To better understand and predict the biological activities of compounds like this compound, computational methods are indispensable. These techniques provide insights into the molecular properties that drive activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the biological activity of a set of compounds with changes in their molecular features (descriptors). nih.gov For benzohydrazides, a QSAR study using a topological approach was developed to interpret antifungal activity against Botrytis cinerea, successfully explaining 98.3% of the experimental variance. researchgate.net Such models help in predicting the activity of new, unsynthesized compounds. mdpi.comnih.gov

3D-QSAR and CoMFA: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) go a step further by considering the 3D spatial arrangement of molecular fields (steric and electrostatic). nih.gov CoMFA has been applied to N,N'-diacylhydrazine derivatives to understand their herbicidal and antifungal activities, providing a more detailed picture of the structure-activity landscape. semanticscholar.org

DFT and Molecular Orbital Analysis: Quantum chemical calculations, such as Density Functional Theory (DFT), are used to characterize the molecular structure, electronic properties, and reactivity. mdpi.com Analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help in understanding charge transfer within the molecule and its potential for interaction with biological targets. mdpi.com

This compound as a Scaffold for Targeted Drug Design

A "scaffold" in medicinal chemistry refers to a core molecular structure that is common to a group of compounds and is a useful starting point for designing new drugs. ufrj.br The benzohydrazide structure, including halogenated variants like this compound, serves as a valuable scaffold for several reasons.

Versatility: The hydrazide-hydrazone framework is a key feature in many compounds with a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govresearchgate.net

Synthetically Accessible: Hydrazides can be readily synthesized, often through the condensation of a carboxylic acid hydrazide with an aldehyde, allowing for the creation of large libraries of derivatives for screening. nih.gov

Privileged Structure: The benzohydrazide motif can be considered a "privileged scaffold," a framework that is capable of binding to multiple biological targets with high affinity. ufrj.brfrontiersin.org This adaptability makes it an attractive starting point for developing drugs against various diseases. For example, the related isatin-hydrazide scaffold has been explored for developing new anticancer agents. frontiersin.org The 1,2,4-Triazolo[1,5-a]pyrimidine is another example of a scaffold with broad applications in medicinal chemistry. ekb.eg

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, usually a protein or enzyme. orientjchem.org This method is crucial for understanding the mechanism of action and for rational drug design.

Docking studies on derivatives with similar structural features to this compound have provided valuable insights into their potential mechanisms of action. These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand in the active site of the target protein. nih.gov

The table below summarizes findings from molecular docking studies on related hydrazide and benzamide (B126) derivatives.

These studies underscore the power of molecular docking to elucidate binding modes and guide the optimization of lead compounds based on the this compound scaffold. orientjchem.org

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced 2-Chloro-5-iodobenzohydrazide Analogs

The future development of this compound as a therapeutic lead hinges on the strategic design and synthesis of advanced analogs to enhance potency, selectivity, and pharmacokinetic properties. The inherent reactivity of the hydrazide moiety, coupled with the electronic effects of the halogen substituents, provides a rich chemical space for modification.

Key synthetic strategies will likely involve:

Derivatization of the Hydrazide Group: The terminal nitrogen of the hydrazide can be readily condensed with a variety of aldehydes and ketones to form Schiff bases. This approach allows for the introduction of diverse aromatic and heterocyclic rings, which can modulate the compound's steric and electronic profile, potentially leading to enhanced interactions with biological targets.

Modification of the Phenyl Ring: While the 2-chloro and 5-iodo substitutions are defining features, further functionalization of the aromatic ring could be explored. This might include the introduction of additional substituents or the replacement of the existing halogens with other functional groups to fine-tune activity.

Bioisosteric Replacement: The chloro and iodo groups can be replaced with other bioisosteres to improve metabolic stability or alter target-binding interactions. For example, replacing the chloro group with a trifluoromethyl group could enhance lipophilicity and metabolic stability.

The synthesis of these analogs will likely employ established synthetic methodologies in medicinal chemistry, including multi-step reaction sequences and potentially combinatorial chemistry approaches to generate libraries of diverse compounds for screening.

Integration of Advanced Computational Modeling for Lead Optimization

To accelerate the drug discovery process and rationalize the design of novel this compound analogs, the integration of advanced computational modeling techniques is crucial. These in silico methods can provide valuable insights into the structure-activity relationships (SAR) and guide the synthesis of compounds with improved pharmacological profiles.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to understand the electronic properties of this compound and its analogs. These calculations can provide information on:

Molecular orbital energies (HOMO and LUMO): These are crucial for predicting the reactivity and stability of the compounds.

Electrostatic potential maps: These can reveal regions of the molecule that are likely to engage in electrostatic interactions with biological targets.

Bond dissociation energies: This information can help in predicting the metabolic stability of the analogs.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound analogs when bound to a specific protein target. These simulations can:

Predict binding affinities: By calculating the free energy of binding, MD simulations can help in prioritizing which analogs to synthesize and test.